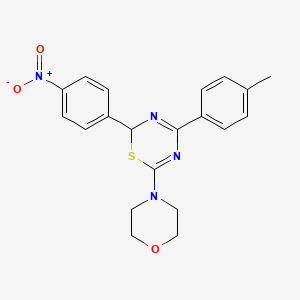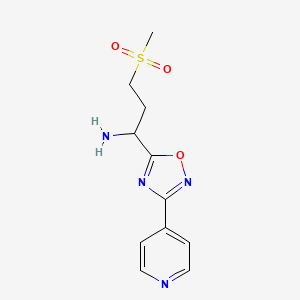
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds similar to "N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" often attract interest in scientific research due to their potential pharmacological properties and applications in material science. Such compounds are synthesized and analyzed to understand their structural, physical, and chemical characteristics, which could lead to various applications in medicinal chemistry and materials engineering.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from basic chemical building blocks. For example, the synthesis of acetamide derivatives involves reacting specific thione derivatives with chloroacetamide compounds under controlled conditions to produce the desired product (Duran & Canbaz, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the synthesized compound's structure. It provides detailed information about the arrangement of atoms within the molecule and any potential molecular interactions. For instance, the crystal structure of similar compounds has been determined to confirm their molecular configuration and to understand the intermolecular interactions that may influence their physical and chemical properties (Al-Hourani et al., 2016).
科学的研究の応用
Synthesis and Anti-Histamine Activity Phenyl tetrazole compounds, including derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide, have been synthesized and evaluated for their anti-histamine release activity, particularly in the context of antiasthmatic drug development. An intermediate crucial for these syntheses, 3-(1H-tetrazol-5-yl) benzenamine, was pivotal in creating compounds with significant anti-histamine effects in mast cells, suggesting potential applications in treating asthma and allergic responses (Li et al., 2009).
Anticonvulsant Properties Compounds structurally related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide have been explored for their anticonvulsant properties. For instance, certain benzothiazole derivatives demonstrated significant protective indices in the maximal electroshock seizure (MES) test, indicating their potential as anticonvulsant agents. This research emphasizes the importance of the aromatic hydrophobic aryl ring and the NHCO hydrogen bonding domain in the pharmacophoric features for anticonvulsant activity (Ali & Siddiqui, 2015).
Antinociceptive Pharmacology Similar compounds have been investigated for their antinociceptive pharmacology, exhibiting significant actions in various pain models. For example, a nonpeptidic B1 antagonist demonstrated potent antinociceptive actions in mouse models, suggesting its utility in treating inflammatory pain states and certain neuropathic pain aspects (Porreca et al., 2006).
Antiallergic and Cytoprotective Activities N-phenylbenzamido acid derivatives, including structures with similarities to the compound , have shown potent antiallergic and cytoprotective activities. These compounds were significantly more effective than reference drugs in inhibiting the IgE-mediated passive cutaneous anaphylaxis and protecting against gastric mucosal damage, indicating potential therapeutic applications in atopic allergic diseases and gastric protection (Makovec et al., 1992).
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-10(2)16-9)7-14(21)17-11-3-5-12(6-4-11)20-8-15-18-19-20/h3-6,8H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJGCKWYOHFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)





![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)


![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)